![molecular formula C21H20N2O4 B11013006 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B11013006.png)
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-hydroxyquinoline-4-carboxamide
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Overview
Description
N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indene moiety and a quinoline carboxamide group. It is known for its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents.
Preparation Methods
The synthesis of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the indene and quinoline intermediates. The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic conditions. The quinoline carboxamide group is typically prepared via the condensation of aniline derivatives with β-ketoesters, followed by cyclization and amide formation.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-hydroxyquinoline-4-carboxamide exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays revealed that the compound exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells. Further studies indicated that it induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
Antimicrobial Properties
The compound has also been tested for its antimicrobial activity against both gram-positive and gram-negative bacteria. The results suggest that it possesses moderate antibacterial effects.
Data Table: Antimicrobial Activity
Bacteria Species | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Salmonella typhimurium | 100 µg/mL |
These findings indicate its potential as a lead compound for the development of new antimicrobial agents .
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.
Chelating Agent
The ability of this compound to chelate metal ions has been explored in the context of developing treatments for metal overload disorders. Its affinity for transition metals could be leveraged to design effective chelating therapies.
Mechanism of Action
The mechanism of action of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.
Comparison with Similar Compounds
N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Indene derivatives: These compounds share the indene moiety and are studied for their anti-inflammatory and analgesic properties.
Quinoline carboxamides: These compounds have a similar quinoline structure and are investigated for their potential therapeutic applications.
The uniqueness of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE lies in its combined indene and quinoline structure, which may contribute to its distinct biological activities and therapeutic potential.
Biological Activity
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-hydroxyquinoline-4-carboxamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O4, with a molecular weight of 366.4 g/mol. The compound features both indole and indene moieties, which contribute to its unique chemical characteristics and biological properties.
Property | Value |
---|---|
Molecular Formula | C21H22N2O4 |
Molecular Weight | 366.4 g/mol |
IUPAC Name | This compound |
InChI Key | KMGPYVQUUKYBIQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps starting from the preparation of indene and indole intermediates. Reaction conditions often include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. In industrial settings, optimized reaction conditions are employed to ensure high yield and purity.
Antimicrobial Activity
Research has shown that derivatives of quinoline compounds exhibit a wide range of biological activities including antimicrobial properties. For example, related compounds have demonstrated significant inhibitory activities against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 64 to 512 µg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. Certain derivatives have shown promising results in inhibiting cancer cell lines. For instance, some synthesized compounds have displayed moderate to good inhibitory activities against cholinesterase enzymes which are implicated in cancer progression .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Enzymes : The compound has shown significant inhibitory actions on acetylcholinesterase (AChE) with IC50 values reported as low as 0.32 µM .
- Antiviral Activity : Some quinoline derivatives have been evaluated for their antiviral properties against viruses such as dengue virus serotype 2 (DENV2), exhibiting significant inhibitory effects .
Study on Anticancer Properties
A study focusing on the anticancer effects of quinoline derivatives found that specific substitutions on the quinoline structure enhanced their cytotoxicity against human cancer cell lines. The results indicated that compounds with electron-withdrawing groups displayed higher activity compared to their counterparts .
Evaluation of Antimicrobial Effects
Another study evaluated the antimicrobial activity of various quinoline derivatives against clinical isolates of bacteria. The results highlighted that certain structural modifications significantly improved antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-26-18-9-12-7-8-17(14(12)10-19(18)27-2)23-21(25)15-11-20(24)22-16-6-4-3-5-13(15)16/h3-6,9-11,17H,7-8H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
ZJWUVEWGGWYIHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CC(=O)NC4=CC=CC=C43)OC |
Origin of Product |
United States |
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